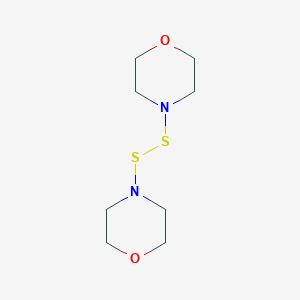

4,4'-Dithiodimorpholine

Description

Properties

IUPAC Name |

4-(morpholin-4-yldisulfanyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBZWYXLQJQBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1SSN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026698 | |

| Record name | 4,4'-Dithiodimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Gray to tan solid; [Hawley] White solid; [MSDSonline] | |

| Record name | Morpholine, 4,4'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dithiodimorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

121 °C, 250 °F (MINIMUM) | |

| Record name | 4,4'-Dithiodimorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-DITHIODIMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.36 @ 25 °C | |

| Record name | 4,4'-DITHIODIMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000305 [mmHg] | |

| Record name | 4,4'-Dithiodimorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS, GRAY TO TAN POWDER | |

CAS No. |

103-34-4 | |

| Record name | DTDM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dithiodimorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DITHIODIMORPHOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4,4'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dithiodimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(morpholin-4-yl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DITHIODIMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M786P489YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DITHIODIMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

125 °C | |

| Record name | 4,4'-DITHIODIMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Guide: Synthesis and Spectroscopic Characterization of 4,4'-Dithiodimorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and spectroscopic characterization of 4,4'-dithiodimorpholine (DTDM), a compound with significant applications in industrial chemistry, particularly as a vulcanizing agent, and with potential for further exploration in drug development. This document details a common synthetic protocol and presents its key spectroscopic data.

Introduction

This compound (CAS No. 103-34-4) is an organic compound featuring two morpholine (B109124) rings linked by a disulfide bond.[1][2] Its molecular structure is central to its function as a sulfur donor, which is critical in processes like the vulcanization of natural and synthetic rubbers to enhance elasticity, durability, and thermal stability.[2][3] DTDM is typically a white to pale yellow crystalline powder with a melting point in the range of 122-125°C.[2] It is insoluble in water but shows solubility in organic solvents such as benzene (B151609) and carbon tetrachloride.[3]

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the reaction of morpholine with sulfur monochloride (disulfur dichloride) in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is based on a documented laboratory procedure for the synthesis of this compound.[4]

Materials:

-

Morpholine (45.37 g)

-

Anhydrous Trisodium Phosphate (81.51 g)

-

Sulfur Monochloride (31.97 g)

-

120 Solvent Oil (500 g)

-

Water (200 g)

Procedure:

-

A 1-liter reactor is charged with 45.37 g of morpholine, 81.51 g of anhydrous trisodium phosphate, and 500 g of 120 solvent oil.[4]

-

The mixture is stirred and the temperature is controlled at 20°C.[4]

-

Sulfur monochloride (31.97 g) is added slowly to the stirred mixture over a period of approximately 2 hours.[4]

-

After the addition is complete, the reaction mixture is stirred for an additional 2.5 hours while maintaining the temperature at 20°C.[4]

-

Following the reaction period, 200 g of water is added for washing. The mixture is stirred for 15 minutes.[4]

-

The solid product is collected by suction filtration.[4]

-

The filter cake is dried to yield the final product, this compound, as white needle-like crystals.[4]

Results:

-

Yield: 53.57 g (95.85%)[4]

-

Melting Point: 123-127°C (as measured by DSC)[4]

-

Purity: 99.61% (as measured by HPLC)[4]

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques. Due to the symmetry of the molecule, the NMR spectra are relatively simple.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows two distinct multiplets, corresponding to the methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms of the morpholine rings.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.74 | Multiplet | 8H, Methylene protons adjacent to Oxygen (O-CH₂) |

| ~2.83 | Multiplet | 8H, Methylene protons adjacent to Nitrogen (N-CH₂) |

Data sourced from ChemicalBook spectral data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data from the conducted searches is unavailable, it is expected that the proton-decoupled ¹³C NMR spectrum would show two signals corresponding to the two chemically non-equivalent carbon environments in the morpholine ring (O-C H₂ and N-C H₂).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key absorptions are related to the C-H, C-O, and C-N bonds of the morpholine rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H Stretching (CH₂) |

| 1450 - 1465 | Medium | C-H Bending (Scissoring) |

| 1280 - 1300 | Strong | C-N Stretching |

| 1115 | Strong | C-O-C Asymmetric Stretching |

Peak positions are estimated from the NIST Chemistry WebBook IR spectrum and general IR correlation tables.[5][6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment / Fragment |

| 236 | 26.5 | [M]⁺ (Molecular Ion) |

| 150 | 54.8 | [M - C₄H₈NO]⁺ |

| 118 | 55.6 | [C₄H₈NOS]⁺ |

| 116 | 45.3 | [C₄H₆NOS]⁺ |

| 86 | 100.0 | [C₄H₈NO]⁺ (Morpholine cation radical) - Base Peak |

| 56 | 87.0 | [C₃H₆N]⁺ |

Data sourced from ChemicalBook spectral data.

The fragmentation pattern is consistent with the structure of this compound, showing characteristic cleavages of the morpholine ring and the disulfide bond. The base peak at m/z 86 corresponds to the stable morpholine cation radical.

References

- 1. This compound [webbook.nist.gov]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. This compound(103-34-4) 13C NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 6. 4,4-DITHIODIMORPHOLINE - Ataman Kimya [atamanchemicals.com]

An In-Depth Technical Guide to the Mechanism of Sulfur Donation from 4,4'-Dithiodimorpholine (DTDM) in Elastomers

For Researchers and Scientists in Polymer Chemistry and Rubber Technology

Abstract

4,4'-Dithiodimorpholine (DTDM) is a crucial non-staining, sulfur-donating vulcanizing agent utilized in the rubber industry to achieve vulcanizates with superior heat aging and reversion resistance. Unlike elemental sulfur, DTDM provides a controlled release of sulfur at curing temperatures, leading to the formation of a thermally stable network dominated by mono- and di-sulfidic crosslinks. This guide elucidates the chemical mechanisms underlying DTDM's function, from its initial thermal decomposition to its interaction with common accelerators and the final crosslinking of elastomer chains. It presents a detailed overview of the radical pathways involved, quantitative data on cure characteristics, and standard experimental protocols for analysis.

Introduction

Vulcanization is a chemical process that converts natural and synthetic rubbers from a plastic state into a durable, elastic state by forming crosslinks between individual polymer chains. While elemental sulfur is the most common vulcanizing agent, its use can lead to networks with a high proportion of polysulfidic crosslinks. These linkages have lower bond dissociation energies, making them susceptible to degradation at elevated temperatures, a phenomenon known as reversion, which results in a loss of mechanical properties.

This compound (DTDM) serves as a "sulfur donor," an alternative source of sulfur that mitigates these issues.[1][2] At vulcanization temperatures, DTDM decomposes to release "active sulfur" in a controlled manner.[3][4] This leads to a vulcanizate network rich in shorter, more thermally stable mono- and di-sulfidic crosslinks, thereby enhancing heat resistance and minimizing reversion.[1][5] DTDM is particularly effective in natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and EPDM, often in semi-efficient (Semi-EV) or efficient (EV) vulcanization systems.[6][7] Its use is characterized by excellent scorch safety, preventing premature vulcanization during processing.[8]

The Chemical Mechanism of Sulfur Donation

The efficacy of DTDM as a sulfur donor is rooted in a multi-step radical mechanism initiated by heat. The process can be broadly categorized into three phases: thermal decomposition of DTDM, interaction with accelerators to form an active sulfurating agent, and the crosslinking of elastomer chains.

Step 1: Thermal Decomposition of DTDM

The primary event in the mechanism is the thermal, homolytic cleavage of the disulfide (-S-S-) bond within the DTDM molecule. This bond is the weakest link and dissociates at typical vulcanization temperatures (approx. 140-180°C) to generate two morpholine-N-thiyl radicals (more accurately, morpholine-4-yl-disulfanyl radicals). This initiation step is crucial as it produces the primary radical species that drive the subsequent reactions.

Step 2: Formation of the Active Sulfurating Agent

While DTDM can vulcanize rubber on its own, the process is slow.[3][8] Therefore, it is almost invariably used with vulcanization accelerators, such as those from the sulfenamide (B3320178) (e.g., N-cyclohexyl-2-benzothiazolesulfenamide, CBS) or thiazole (B1198619) (e.g., 2,2'-dithiobis(benzothiazole), MBTS) classes.[4][9]

The morpholine-N-thiyl radicals generated in Step 1 react with the accelerator (Acc) and other available sulfur sources (if any) to form a complex, active sulfurating agent. This agent is typically a polysulfidic species attached to the accelerator moiety (Acc-Sₓ-), often complexed with an activator like zinc oxide. This complex is the key intermediate that will deliver sulfur to the rubber backbone. The morpholine (B109124) radical can abstract a hydrogen atom to form morpholine or participate in other side reactions.

Step 3: Crosslink Formation

The active sulfurating agent reacts with the elastomer chain (RH) at an allylic hydrogen position, which is activated by the adjacent double bond. This reaction forms a rubber-bound intermediate, known as a pendent group (R-Sₓ-Acc), and regenerates a part of the accelerator complex.

Finally, this pendent group can react in two primary ways to form a crosslink:

-

Combination: It can react with another pendent group on a different polymer chain.

-

Abstraction: It can directly attack an unsaturated site on a second polymer chain.

Both pathways result in the formation of a stable sulfur crosslink (R-Sₓ-R') between two elastomer chains. The length of the sulfur chain (x) in the final crosslink is typically short (1 or 2 sulfur atoms) in DTDM-based systems, which accounts for the excellent thermal stability of the resulting vulcanizate.[1][5]

Quantitative Data Presentation

The performance of a vulcanization system is quantified using a moving die rheometer (MDR), which measures the change in torque (stiffness) of the rubber compound over time at a constant temperature. Key parameters include scorch time (ts2), the time to the onset of cure, and optimum cure time (t90), the time to reach 90% of the maximum torque.

The following table presents representative cure characteristics for a natural rubber (NR) compound using a conventional sulfur system with a common sulfenamide accelerator (CBS), which is often used in conjunction with or as a comparison to DTDM systems.

Table 1: Representative Cure Characteristics of an Accelerated Sulfur Vulcanization System for Natural Rubber at 150°C

| Parameter | Description | Unit | Value |

| ML | Minimum Torque (reflects compound viscosity) | dN·m | 1.78 |

| MH | Maximum Torque (reflects final crosslink density) | dN·m | 20.04 |

| ts2 | Scorch Time (time to 2-unit torque increase) | min | 2.05 |

| t90 | Optimum Cure Time (time to 90% of MH) | min | 22.93 |

| CRI | Cure Rate Index (100 / (t90 - ts2)) | min⁻¹ | 4.8 |

Data is representative and adapted from studies on conventional NR/SBR blends with CBS accelerators for illustrative purposes.

Experimental Protocols

Protocol for Cure Characteristics Measurement

Objective: To determine the vulcanization characteristics of a rubber compound using a Moving Die Rheometer (MDR).

Apparatus: Moving Die Rheometer (MDR) compliant with ASTM D5289.

Methodology:

-

Sample Preparation: Prepare the rubber compound by mixing the elastomer, DTDM, accelerators, activators, and other ingredients on a two-roll mill according to a specified formulation.

-

Instrument Setup: Preheat the MDR test cavity to the desired vulcanization temperature (e.g., 160°C). Set the oscillation frequency (e.g., 1.67 Hz) and strain amplitude (e.g., ±0.5°).

-

Test Execution: Place a sample of the uncured rubber compound (approximately 5 grams) into the preheated die cavity. Close the cavity to seal and pressurize the sample.

-

Data Acquisition: Start the test. The instrument will oscillate one of the dies and record the torque required to do so as a function of time. The test continues until the torque reaches a plateau or begins to decrease (reversion), typically for 30-60 minutes.

-

Analysis: From the resulting torque vs. time curve (rheograph), determine the key parameters: ML (minimum torque), MH (maximum torque), ts2 (scorch time), and t90 (optimum cure time).

References

- 1. This compound (DTDM) - Ataman Kimya [atamanchemicals.com]

- 2. WESTCO™ Accelerator for Rubber [wrchem.com]

- 3. Rubber Vulcanizing Agent DTDM-Zhengzhou Double Vigour Chemical Product Co., Ltd [en.zz-chem.com]

- 4. This compound, DTDM [greenchemintl.com]

- 5. lanxess.com [lanxess.com]

- 6. WESTCO™ DTDM 80 Accelerator for Rubber [wrchem.com]

- 7. Predispersed Non-staining Sulfur Donor Vulcanizator DTDM-80 China Manufacturers Suppliers Factory Exporter [actmixchemicals.com]

- 8. Vulcanizing Agent Dtdm,High Quality Vulcanizing Agent Dtdm,Dtdm Rubber Vulcanizing Vulcanizator Accelerator Manufacturer in China [sdmingdechem.com]

- 9. lusida.com [lusida.com]

Unraveling the Thermal Degradation of 4,4'-Dithiodimorpholine Under Inert Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dithiodimorpholine (DTDM), a key vulcanizing agent and sulfur donor in the rubber industry, is prized for its ability to form stable mono- and di-sulfidic crosslinks, imparting excellent heat aging and reversion resistance to elastomeric materials.[1] Under thermal stress, particularly at vulcanization temperatures, DTDM undergoes decomposition to release active sulfur, a process fundamental to its function. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition pathways of DTDM in an inert atmosphere, addressing a critical knowledge gap for researchers in polymer chemistry, materials science, and drug development, where morpholine (B109124) derivatives are also of interest. While detailed experimental studies specifically characterizing the thermal decomposition of pure DTDM under inert conditions are not extensively available in public literature, this guide synthesizes established principles of disulfide chemistry and information on analogous compounds to propose the most probable decomposition mechanisms.

Physicochemical Properties and Thermal Behavior

DTDM is a crystalline solid with a melting point typically ranging from 122°C to 125°C.[2] Its primary function is to release sulfur in a controlled manner during the vulcanization process. The effective sulfur content released upon decomposition is approximately 27%.[3] It is known to be stable at room temperature but will decompose in the presence of inorganic acids or bases.[3] Upon heating, it can emit a faint sulfuric odor, indicative of the release of sulfur-containing volatile compounds.[2]

Proposed Thermal Decomposition Pathways

The thermal decomposition of DTDM in an inert atmosphere is initiated by the homolytic cleavage of the sulfur-sulfur bond, which is the most labile linkage in the molecule. This initial step generates two morpholinylthiyl radicals. The subsequent reactions of these radicals dictate the final product distribution.

Primary Decomposition Pathway:

The principal decomposition pathway involves the homolytic scission of the S-S bond:

DTDM → 2 •S-Morpholine (Morpholinylthiyl radical)

These highly reactive radicals can then undergo a series of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to the formation of a variety of products.

dot

Caption: Initial homolytic cleavage of the S-S bond in DTDM.

Secondary Decomposition Pathways:

The morpholinylthiyl radicals can participate in several subsequent reactions:

-

Recombination and Sulfur Extrusion: Radicals can recombine and subsequently eliminate elemental sulfur, a key aspect of DTDM's function as a sulfur donor.

2 •S-Morpholine → Morpholine-S-S-Morpholine (transient) → 2 Morpholine + S₂ (and other sulfur allotropes like S₈)

-

Hydrogen Abstraction: The thiyl radicals can abstract hydrogen atoms from other molecules, including other DTDM molecules or solvent molecules if present, to form morpholine and a new radical species.

•S-Morpholine + R-H → Morpholine-SH (Morpholine-4-carbodithioic acid) + •R

-

Decomposition of the Morpholine Ring: At higher temperatures, the morpholine ring itself can undergo fragmentation. While specific studies on DTDM are lacking, research on the decomposition of morpholine suggests the formation of smaller volatile compounds.

dot

Caption: Proposed secondary reaction pathways for the morpholinylthiyl radical.

Expected Decomposition Products

Based on the proposed pathways and analysis of similar sulfur-containing vulcanization accelerators, the expected thermal decomposition products of DTDM in an inert atmosphere include:

-

Elemental Sulfur: Primarily as S₈ and other allotropes.

-

Morpholine: Formed through hydrogen abstraction and recombination reactions.

-

Gaseous Sulfur Compounds: Such as sulfur dioxide (SO₂) and carbon disulfide (CS₂), although the formation of SO₂ would be less favored in a strictly inert atmosphere.

-

Morpholine Ring Fragments: At higher temperatures, fragmentation of the morpholine ring could lead to the formation of smaller volatile organic compounds, including ammonia, and various aldehydes.

Quantitative Data Summary

Due to the absence of specific studies on the thermal analysis of pure DTDM under inert atmospheres in the reviewed literature, a comprehensive table of quantitative data from techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) cannot be provided at this time. Such data would be crucial for determining the precise decomposition temperatures, mass loss percentages associated with each decomposition step, and the energetics of the process.

Table 1: Anticipated TGA and DSC Data for DTDM Decomposition

| Parameter | Expected Observation | Rationale |

| TGA Onset Temperature (°C) | > 150 | Decomposition is known to occur at vulcanization temperatures, which are typically above this. |

| TGA Mass Loss (%) | Multi-step | Initial loss corresponding to sulfur and morpholine fragments, followed by further decomposition at higher temperatures. |

| Final Residue (%) | Low | Expected to decompose primarily into volatile products. |

| DSC Melting Endotherm (°C) | 122 - 125 | Corresponds to the known melting point of DTDM. |

| DSC Decomposition Event(s) | Exothermic/Endothermic | The initial S-S bond cleavage is endothermic, but subsequent recombination and decomposition reactions can be exothermic. |

Experimental Protocols

To generate the much-needed quantitative data on the thermal decomposition of DTDM, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of DTDM.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of DTDM into an inert crucible (e.g., alumina (B75360) or platinum).

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to approximately 600°C at a controlled heating rate (e.g., 10°C/min).

-

Record the mass loss as a function of temperature.

-

The onset of decomposition, peak decomposition temperatures, and percentage mass loss for each stage should be determined from the resulting TGA and derivative thermogravimetric (DTG) curves.

-

dot

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and the enthalpy changes associated with the decomposition of DTDM.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of DTDM into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample from ambient temperature to approximately 400°C at a controlled heating rate (e.g., 10°C/min).

-

Record the heat flow as a function of temperature.

-

Determine the melting point from the endothermic peak and identify any subsequent exothermic or endothermic events corresponding to decomposition.

-

dot

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile products of DTDM's thermal decomposition.

-

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

Place a small, accurately weighed amount of DTDM (typically in the microgram range) into a pyrolysis probe.

-

Insert the probe into the pyrolysis unit, which is interfaced with the GC injector.

-

Rapidly heat the sample to a set pyrolysis temperature (e.g., 300°C, 400°C, 500°C) in an inert carrier gas (e.g., helium).

-

The resulting pyrolysis products are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Conclusion

While this compound is a well-established vulcanizing agent, a detailed, publicly available scientific understanding of its thermal decomposition pathways under inert conditions is surprisingly limited. This guide has synthesized the existing general knowledge with established chemical principles to propose the most likely decomposition mechanisms, which are initiated by the homolytic cleavage of the disulfide bond. To advance the fundamental understanding of DTDM's thermal behavior, rigorous experimental work employing techniques such as TGA, DSC, and Py-GC-MS is essential. The detailed protocols provided herein offer a clear roadmap for researchers to generate this critical data, which will be invaluable for optimizing vulcanization processes, ensuring product stability, and expanding the applications of this important molecule.

References

A Comprehensive Technical Guide to the Solubility and Stability of 4,4'-Dithiodimorpholine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility and stability of 4,4'-Dithiodimorpholine (DTDM), a crucial vulcanizing agent and sulfur donor in the rubber industry. Understanding its behavior in various organic solvents is paramount for optimizing manufacturing processes, ensuring product quality, and maintaining safety. This document summarizes known solubility data, outlines experimental protocols for its quantitative determination, and presents a comprehensive strategy for stability testing under diverse conditions. Methodologies for analysis, including High-Performance Liquid Chromatography (HPLC), are detailed to provide a practical framework for laboratory investigation.

Introduction

This compound (DTDM), with the chemical formula C₈H₁₆N₂O₂S₂, is a widely used additive in the manufacturing of natural and synthetic rubber products.[1][2] Its primary function is to act as a sulfur donor at vulcanization temperatures, a process that introduces cross-links between polymer chains, thereby enhancing the elasticity, strength, and durability of the rubber.[1][2] The effectiveness and efficiency of DTDM are intrinsically linked to its solubility and stability in the organic solvents often employed in rubber formulation and processing. This guide aims to consolidate the available information on these critical parameters and provide detailed experimental approaches for their assessment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of DTDM is essential for interpreting its solubility and stability characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆N₂O₂S₂ | [3] |

| Molecular Weight | 236.35 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 124-125 °C | [3] |

| Water Solubility | 215 mg/L at 20.2 °C | [3][4] |

| LogP (Octanol-Water) | 2.67 at 22 °C | [3][4] |

Solubility of this compound

Qualitative Solubility Data

The following table summarizes the reported qualitative solubility of DTDM in a range of common organic solvents. It is important to note the conflicting reports regarding its solubility in certain alcohols, which underscores the need for standardized quantitative testing.

| Solvent | Solubility | References |

| Water | Insoluble/Slightly Soluble | [1][2][3] |

| Benzene | Soluble | [1][2] |

| Toluene | Soluble | [2] |

| Carbon Tetrachloride | Soluble | [1] |

| Acetone | Soluble / Slightly Soluble | [1][2] |

| Methanol | Moderately Soluble | [5] |

| Ethanol | Insoluble / Moderately Soluble | [1][5][6] |

| Dimethylformamide (DMF) | Moderately Soluble | [5] |

| Gasoline | Slightly Soluble | [1] |

| Ether | Insoluble | [1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is necessary. The following method outlines a procedure for determining the solubility of DTDM in various organic solvents using High-Performance Liquid Chromatography (HPLC) for quantification.

Objective: To determine the saturation solubility of DTDM in selected organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

HPLC column (e.g., Newcrom R1)[7]

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of DTDM and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Equilibration:

-

Add an excess amount of DTDM to a known volume of the selected organic solvent in a sealed vial.

-

Place the vials in an orbital shaker or on a stirrer with temperature control set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (e.g., acetonitrile) to a concentration that falls within the range of the calibration standards.

-

-

HPLC Analysis:

-

Analyze the calibration standards and the diluted sample solutions using a validated HPLC method. A reported method utilizes a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and an acidifier like phosphoric acid (or formic acid for MS compatibility).[7] Detection is typically performed using a UV detector.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of DTDM in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of DTDM in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL or mg/mL).

-

Stability of this compound

The stability of DTDM is a critical consideration for its storage, handling, and application. It is generally stable under ambient conditions but can degrade under specific environmental stresses.

General Stability Profile

-

Thermal Stability: DTDM is stable at room temperature but decomposes at elevated temperatures, which is a key aspect of its function in vulcanization.[2] The disulfide bond is the most likely site of thermal cleavage, leading to the release of sulfur.

-

pH Stability: The compound is reported to decompose in the presence of inorganic acids and bases.[1] The exact mechanisms and kinetics of this degradation are not well-documented in publicly available literature.

-

Oxidative Stability: DTDM is susceptible to degradation by strong oxidizing agents.[2]

-

Photostability: Information on the photostability of DTDM is not widely available and would be a valuable area for further investigation.

Experimental Protocol for Stability Studies

A comprehensive stability study should evaluate the degradation of DTDM under various stress conditions. The following protocol outlines a systematic approach to assessing the stability of DTDM.

Objective: To evaluate the stability of DTDM under thermal, acidic, and basic stress conditions.

Materials:

-

This compound

-

Organic solvent in which DTDM is soluble and stable (e.g., acetonitrile)

-

Hydrochloric acid (for acidic stress)

-

Sodium hydroxide (B78521) (for basic stress)

-

Temperature-controlled ovens or water baths

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of DTDM in a suitable organic solvent at a known concentration.

-

-

Stress Conditions:

-

Thermal Stress: Aliquot the stock solution into sealed vials and expose them to elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) for specified time intervals.

-

Acidic Stress: Add a specific concentration of hydrochloric acid to aliquots of the stock solution and maintain at a defined temperature for various time points.

-

Basic Stress: Add a specific concentration of sodium hydroxide to aliquots of the stock solution and maintain at a defined temperature for various time points.

-

Control: Maintain an aliquot of the stock solution at ambient temperature, protected from light.

-

-

Time Points:

-

Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

-

Sample Analysis:

-

At each time point, neutralize the acidic and basic samples if necessary.

-

Analyze all samples, including the control, by HPLC to determine the remaining concentration of DTDM.

-

Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

-

-

Data Analysis:

-

Plot the concentration of DTDM as a function of time for each stress condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to appropriate kinetic models.

-

Calculate the rate constants and half-life of DTDM under each condition.

-

Analytical Methodologies

A validated analytical method is the cornerstone of accurate solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the quantification of DTDM.[7]

-

Column: A C18 or a specialized reverse-phase column like Newcrom R1 can be used.[7]

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) is effective.[7] The gradient or isocratic elution conditions should be optimized to achieve good separation of DTDM from any impurities or degradation products.

-

Detection: UV detection is appropriate for DTDM. The optimal wavelength should be determined by analyzing the UV spectrum of a standard solution.

-

Validation: The HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of DTDM and to identify potential degradation products by comparing the spectra of stressed and unstressed samples.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in DTDM and can be used to monitor changes in its chemical structure upon degradation.

Conclusion

The solubility and stability of this compound are critical parameters that influence its performance as a vulcanizing agent. While qualitative data provides a general understanding, this guide highlights the need for and provides the methodology to obtain robust quantitative data. The detailed experimental protocols for solubility determination and stability testing, coupled with appropriate analytical techniques like HPLC, offer a clear pathway for researchers and industry professionals to comprehensively characterize DTDM. Such studies will enable better control over manufacturing processes, lead to improved product quality, and ensure the safe and effective use of this important industrial chemical. Further research into the precise degradation pathways and kinetics under various conditions is recommended to build upon the foundational knowledge presented in this guide.

References

- 1. This compound (DTDM) - Ataman Kimya [atamanchemicals.com]

- 2. 4,4-DITHIODIMORPHOLINE - Ataman Kimya [atamanchemicals.com]

- 3. This compound CAS#: 103-34-4 [m.chemicalbook.com]

- 4. 103-34-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Separation of 4,4’-Dithiodimorpholine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectral Database for 4,4'-Dithiodimorpholine (CAS Number: 103-34-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data available for 4,4'-Dithiodimorpholine (CAS No. 103-34-4), a compound of interest in various chemical and pharmaceutical applications. This document summarizes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows are included to support research and development activities.

Quantitative Spectral Data

The following tables summarize the available quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.74 | Multiplet | -O-CH₂- |

| ~2.83 | Multiplet | -N-CH₂- |

¹³C NMR Data

A 13C NMR spectrum for this compound has been recorded in CDCl₃. However, a detailed peak list with chemical shifts is not publicly available in the referenced databases. The expected spectrum would show two distinct signals corresponding to the two types of carbon atoms in the morpholine (B109124) rings (-O-CH₂- and -N-CH₂-).

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and several fragment ions.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 236 | 26.5 | [M]⁺ (Molecular Ion) |

| 150 | 54.8 | [C₄H₈NO₂S₂]⁺ |

| 149 | 42.5 | [C₄H₇NO₂S₂]⁺ |

| 118 | 55.6 | [C₄H₈NOS]⁺ |

| 116 | 45.3 | [C₄H₆NOS]⁺ |

| 86 | 100.0 | [C₄H₈NO]⁺ |

| 56 | 87.0 | [C₃H₆N]⁺ |

| 55 | 30.1 | [C₃H₅N]⁺ |

Infrared (IR) Spectroscopy

Infrared spectra of this compound have been obtained using KBr disc and nujol mull techniques. While a specific peak table is not available in the public databases searched, the spectrum is expected to show characteristic absorption bands for C-H, C-N, C-O, and S-S bonds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (¹H and ¹³C NMR)

-

Sample Weighing: Accurately weigh approximately 20-50 mg of this compound for ¹³C NMR or 5-25 mg for ¹H NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

-

Dissolution: Gently agitate the vial to ensure the complete dissolution of the solid. If necessary, a vortex mixer can be used.

-

Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Instrumentation and Data Acquisition

-

Spectrometer: A standard NMR spectrometer (e.g., 90 MHz for the referenced ¹H NMR).

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should encompass the expected chemical shift range for the protons in the molecule.

-

-

¹³C NMR Acquisition:

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample and KBr Preparation: Dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed moisture. Finely grind the KBr into a powder using an agate mortar and pestle.

-

Mixing: Add a small amount of this compound (approximately 1-2 mg) to the ground KBr (approximately 100-200 mg) in the mortar.

-

Grinding: Thoroughly grind the mixture until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture into a pellet press die. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be run for correction.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV).

-

Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Instrumental Parameters (based on available data)

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 75 eV

-

Source Temperature: 180 °C

-

Sample Temperature: 120 °C

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectral analysis of this compound.

An In-depth Technical Guide on the Reaction Kinetics of 4,4'-Dithiodimorpholine with Different Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of 4,4'-Dithiodimorpholine (DTDM) with a range of commercially significant polymers, including Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile Butadiene Rubber (NBR), and Ethylene Propylene Diene Monomer (EPDM). DTDM is a widely utilized sulfur donor in the vulcanization of these elastomers, offering distinct advantages in terms of cure characteristics and final product properties. Understanding the kinetics of these reactions is paramount for optimizing processing conditions, ensuring product quality, and developing novel polymeric materials.

Introduction to this compound (DTDM) in Polymer Vulcanization

This compound, a non-staining sulfur donor, plays a crucial role in modern rubber compounding.[1][2] At vulcanization temperatures, DTDM decomposes to release active sulfur, which then forms crosslinks between polymer chains.[2] This process, known as vulcanization or curing, transforms the tacky, plastic-like raw rubber into a strong, elastic material with improved mechanical properties and resistance to heat and aging.[3]

The primary advantage of using DTDM over elemental sulfur is its ability to form a higher proportion of stable monosulfidic and disulfidic crosslinks. This contrasts with conventional sulfur vulcanization, which tends to generate less stable polysulfidic crosslinks. The enhanced stability of the crosslinks imparted by DTDM leads to vulcanizates with superior heat aging resistance and reduced reversion, a phenomenon where the crosslink network breaks down upon prolonged heating.[3] DTDM is often used in combination with other accelerators to control the vulcanization speed.[2]

Principles of Vulcanization Kinetics

The study of vulcanization kinetics is essential for understanding and controlling the curing process. It involves monitoring the extent of the crosslinking reaction as a function of time and temperature. The data obtained from kinetic studies allows for the determination of key parameters such as:

-

Scorch Time (ts): The time available for processing the rubber compound at a given temperature before vulcanization begins.

-

Optimum Cure Time (tc(90)): The time required to achieve 90% of the maximum crosslink density.

-

Cure Rate Index (CRI): A measure of the speed of the vulcanization reaction.

-

Activation Energy (Ea): The minimum energy required to initiate the vulcanization reaction. A lower activation energy implies a faster reaction at a given temperature.

-

Reaction Rate Constant (k): A proportionality constant that relates the rate of reaction to the concentration of reactants.

These parameters are typically determined using techniques such as Moving Die Rheometry (MDR) and Differential Scanning Calorimetry (DSC).

Comparative Reaction Kinetics of DTDM with Various Polymers

The rate and extent of the vulcanization reaction with DTDM are significantly influenced by the type of polymer used. The inherent chemical structure of the elastomer, particularly the nature and number of reactive sites (double bonds), dictates its reactivity towards the sulfur species generated from DTDM.

Natural Rubber (NR)

Natural rubber, a polyisoprene, is highly unsaturated and possesses allylic hydrogens that are reactive towards sulfurating agents. This inherent reactivity generally leads to a faster vulcanization rate compared to some synthetic rubbers. Studies on sulfur vulcanization of NR have shown that the process follows first-order kinetics.

Styrene-Butadiene Rubber (SBR)

SBR, a copolymer of styrene (B11656) and butadiene, is another widely used elastomer. The butadiene units provide the unsaturation necessary for vulcanization. Research comparing the sulfur vulcanization of NR, BR (Butadiene Rubber), and SBR has indicated that the overall rate of vulcanization follows the order: SBR > BR > NR.[4] This trend is attributed to the number of allylic hydrogens in the statistical repeat unit of the rubber.[4]

Nitrile Butadiene Rubber (NBR)

NBR is a copolymer of acrylonitrile (B1666552) and butadiene. The presence of the polar nitrile group influences its properties and vulcanization behavior. Kinetic studies on the sulfur vulcanization of NBR have been conducted to determine the cure rate constant and activation energy. For instance, one study on NBR compounds with varying acrylonitrile content found a decrease in the cure rate constant with increasing acrylonitrile content at a given vulcanization temperature. The activation energy was also found to be influenced by the acrylonitrile content.[5]

Ethylene Propylene Diene Monomer (EPDM)

EPDM is a terpolymer of ethylene, propylene, and a non-conjugated diene. The diene monomer provides the unsaturation required for sulfur vulcanization, which is located in a side chain rather than the polymer backbone. This structural feature imparts excellent resistance to ozone and weathering. The vulcanization of EPDM is generally slower than that of highly unsaturated rubbers like NR and SBR. A study on the vulcanization of EPDM composites with different sulfur systems (efficient, semi-efficient, and conventional) showed that the vulcanization rate constant and crosslink density are highly dependent on the formulation.[1][6] For example, an efficient vulcanization (EV) system resulted in the fastest vulcanization rate constant.[1][6] Studies on the thermal aging of EPDM have also revealed changes in activation energy at different temperature ranges, indicating complex degradation and crosslinking mechanisms.[7]

Table 1: Summary of Expected Trends in DTDM Vulcanization Kinetics with Different Polymers

| Polymer | Unsaturation Level | Expected Relative Cure Rate with DTDM | Key Structural Features Influencing Kinetics |

| Natural Rubber (NR) | High | Fast | Highly reactive polyisoprene backbone with allylic hydrogens. |

| Styrene-Butadiene Rubber (SBR) | High | Very Fast | Butadiene units provide ample sites for crosslinking.[4] |

| Nitrile Butadiene Rubber (NBR) | Medium to High | Moderate to Fast | Butadiene units for crosslinking; polar nitrile group can influence reactivity.[5] |

| Ethylene Propylene Diene Monomer (EPDM) | Low | Slow | Unsaturation is in the side chain, leading to lower reactivity compared to backbone unsaturation.[1][6] |

Note: The relative cure rates are general expectations based on the polymer structures and findings from related sulfur vulcanization studies. Actual rates will depend on the specific formulation and processing conditions.

Experimental Protocols

The following sections outline generalized experimental protocols for investigating the reaction kinetics of DTDM with different polymers using a Moving Die Rheometer (MDR).

Materials and Formulation

The following are typical formulations for studying the vulcanization kinetics. The amounts are given in parts per hundred of rubber (phr).

Table 2: Example Formulations for Kinetic Studies

| Ingredient | Natural Rubber (NR) | Styrene-Butadiene Rubber (SBR) | Nitrile Butadiene Rubber (NBR) | Ethylene Propylene Diene Monomer (EPDM) |

| Polymer | 100 | 100 | 100 | 100 |

| Zinc Oxide | 5.0 | 5.0 | 5.0 | 5.0 |

| Stearic Acid | 2.0 | 2.0 | 1.0 | 2.0 |

| This compound (DTDM) | 2.0 | 2.0 | 1.5 | 2.5 |

| Accelerator (e.g., TBBS*) | 1.0 | 1.0 | 1.5 | 1.0 |

| Carbon Black (e.g., N330) | 50 | 50 | 40 | 60 |

| Processing Oil | 5 | 5 | 5 | 10 |

*TBBS: N-tert-butyl-2-benzothiazolesulfenamide

Compounding Procedure

-

The polymer is first masticated on a two-roll mill.

-

Zinc oxide and stearic acid are then added and mixed until a homogeneous blend is achieved.

-

The filler (carbon black) and processing oil are added in portions and mixed thoroughly.

-

Finally, the DTDM and accelerator are added at a lower temperature to prevent premature vulcanization (scorching).

-

The compounded rubber is then sheeted out and allowed to cool.

Rheological Measurements (MDR)

-

A sample of the uncured rubber compound is placed in the die cavity of the MDR, which is preheated to the desired isothermal test temperature (e.g., 160°C, 170°C, 180°C).

-

The lower die oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is measured as a function of time.

-

The test continues until the torque reaches a maximum or a plateau, indicating the completion of the vulcanization reaction.

-

From the resulting rheometric curve (torque vs. time), the following parameters are determined:

-

Minimum Torque (ML): An indicator of the viscosity of the uncured compound.

-

Maximum Torque (MH): An indicator of the stiffness and crosslink density of the fully cured compound.

-

Scorch Time (ts2): The time to a 2 dNm rise from ML.

-

Optimum Cure Time (tc(90)): The time to reach 90% of the maximum torque.

-

Kinetic Analysis

The activation energy (Ea) of the vulcanization reaction can be determined using the Arrhenius equation by conducting the MDR tests at different isothermal temperatures. The cure rate constant (k) can be calculated from the rheometric data, often assuming a first-order reaction model.

Visualizing Reaction Pathways and Workflows

General Vulcanization Workflow

The following diagram illustrates the general workflow for investigating the vulcanization kinetics of a rubber compound.

Simplified DTDM Crosslinking Mechanism

This diagram illustrates the simplified mechanism of sulfur crosslinking initiated by the thermal decomposition of DTDM.

Conclusion

This compound is a critical component in the formulation of high-performance elastomeric materials, offering significant advantages in terms of heat aging and reversion resistance. The kinetics of its reaction with different polymers such as NR, SBR, NBR, and EPDM are governed by the inherent reactivity of the polymer backbone. Generally, the cure rate is expected to be faster for highly unsaturated polymers like SBR and NR, and slower for less unsaturated polymers like EPDM. A thorough understanding of these kinetic parameters through experimental investigation is essential for the optimization of vulcanization processes and the development of advanced rubber products. This guide provides a foundational framework for researchers and professionals to delve into the complex and industrially significant field of polymer vulcanization with DTDM.

References

- 1. media.neliti.com [media.neliti.com]

- 2. This compound (DTDM) - Ataman Kimya [atamanchemicals.com]

- 3. akrochem.com [akrochem.com]

- 4. Kinetics of sulfur vulcanization of NR, BR, SBR, and their blends using a rheometer and DSC | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evidence for non-Arrhenius behavior of EPDM rubber by combining Arrhenius and time–temperature superposition (TTS) extrapolations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Single Crystal X-ray Diffraction Analysis of 4,4'-Dithiodimorpholine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, a definitive single crystal X-ray diffraction analysis of 4,4'-Dithiodimorpholine has not been publicly reported. This guide, therefore, provides a comprehensive, albeit prospective, overview of the methodologies and expected outcomes for such an analysis, based on established crystallographic principles for small organic molecules.

Introduction

This compound is a key industrial chemical, primarily utilized as a vulcanizing agent and accelerator in the rubber industry. Its molecular structure, featuring two morpholine (B109124) rings linked by a disulfide bridge, dictates its chemical reactivity and physical properties. A single crystal X-ray diffraction (SC-XRD) analysis would provide the most precise and unambiguous three-dimensional atomic arrangement of this molecule.[1][2][3] Such data is invaluable for understanding its structure-activity relationships, polymorphism, and for the rational design of new materials. This technical guide outlines the comprehensive workflow for the single crystal X-ray diffraction analysis of this compound, from crystal growth to final structure refinement and data presentation.

Experimental Protocols

A successful SC-XRD experiment is contingent upon the quality of the single crystal.[4] Therefore, meticulous attention must be paid to the crystallization process.

Crystal Growth of this compound

Given that this compound is a stable, crystalline solid at room temperature, several standard crystallization techniques can be employed.[5][6][7][8][9]

-

Slow Evaporation: A nearly saturated solution of this compound would be prepared in a suitable solvent. Due to its moderate solubility in polar organic solvents, candidates would include ethanol, methanol, or dimethylformamide.[10] The solution would be loosely covered to allow for the slow evaporation of the solvent over a period of days to weeks, promoting the formation of large, well-ordered crystals.[4][6][9]

-

Solvent/Anti-Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and layering it with a miscible "anti-solvent" in which the compound is poorly soluble.[4] For this compound, a solution in chloroform (B151607) could be layered with hexane.[4][9] Slow diffusion at the interface would gradually lower the solubility, leading to crystallization.[4] This can be performed as a liquid-liquid diffusion or a vapor diffusion setup.[6][9]

-

Slow Cooling: A saturated solution of the compound would be prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[5][8] This method is effective for compounds with a significant temperature-dependent solubility.

Crystal Selection and Mounting

A suitable crystal for SC-XRD should be a single, well-formed crystal, free of cracks and other defects, with dimensions typically in the range of 0.1 to 0.3 mm.[1] The selected crystal would be carefully mounted on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.[2]

X-ray Data Collection

The mounted crystal would be placed on a single-crystal X-ray diffractometer.[2] Data collection would be performed at a low temperature, typically 100 K, to minimize thermal vibrations of the atoms.[4]

-

Instrumentation: A modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive area detector (e.g., CCD or CMOS) would be used.[2][4]

-

Data Collection Strategy: A series of diffraction images would be collected as the crystal is rotated through a range of angles.[11] This ensures that a complete and redundant dataset of diffraction intensities is recorded.[12]

Data Reduction and Processing

The raw diffraction images would be processed to integrate the intensities of the individual reflections.[4] This step involves indexing the diffraction pattern to determine the unit cell parameters and space group, and then integrating the intensity of each reflection.[13] Corrections for experimental factors such as absorption would also be applied.[12][14]

Structure Solution and Refinement

-

Structure Solution: The crystal structure would be solved using direct methods or Patterson methods, which are computational techniques to determine the initial positions of the atoms from the processed diffraction data.[15]

-

Structure Refinement: The initial atomic model would be refined using a least-squares method.[15] This iterative process adjusts the atomic positions, and their thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction data.[16]

Data Presentation: Expected Crystallographic Data

The final output of a successful single crystal X-ray diffraction analysis is a set of crystallographic data that precisely describes the molecular and crystal structure. The following tables summarize the kind of quantitative data that would be expected for this compound.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

| Parameter | Value |

| Empirical formula | C₈H₁₆N₂O₂S₂ |

| Formula weight | 236.36 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic (example) |

| Space group | P2₁/c (example) |

| Unit cell dimensions | a = X.XXXX Å, α = 90° |

| b = X.XXXX Å, β = XX.XX° | |

| c = X.XXXX Å, γ = 90° | |

| Volume | XXXX.X ų |

| Z (molecules per unit cell) | 4 (example) |

| Density (calculated) | X.XXX Mg/m³ |

| Absorption coefficient | X.XXX mm⁻¹ |

| F(000) | XXX |

| Crystal size | 0.XX x 0.XX x 0.XX mm |

| Theta range for data collection | X.XX to XX.XX° |

| Reflections collected | XXXXX |

| Independent reflections | XXXX [R(int) = 0.XXXX] |

| Completeness to theta = XX.XX° | 99.X % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | XXXX / X / XXX |

| Goodness-of-fit on F² | X.XXX |

| Final R indices [I>2sigma(I)] | R1 = 0.XXXX, wR2 = 0.XXXX |

| R indices (all data) | R1 = 0.XXXX, wR2 = 0.XXXX |

| Largest diff. peak and hole | X.XXX and -X.XXX e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond | Length (Å) | Angle | Angle (°) |

| S(1)-S(2) | 2.0 - 2.1 | N(1)-S(1)-S(2) | 100 - 110 |

| S(1)-N(1) | 1.6 - 1.7 | N(2)-S(2)-S(1) | 100 - 110 |

| S(2)-N(2) | 1.6 - 1.7 | C-N-C (morpholine) | 108 - 112 |

| N-C (avg) | 1.4 - 1.5 | C-O-C (morpholine) | 108 - 112 |

| C-C (avg) | 1.5 - 1.6 | ||

| C-O (avg) | 1.4 - 1.5 |

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the single crystal X-ray diffraction analysis of this compound.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. rigaku.com [rigaku.com]

- 4. benchchem.com [benchchem.com]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.muohio.edu [chemistry.muohio.edu]

- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 10. guidechem.com [guidechem.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. fiveable.me [fiveable.me]

- 13. youtube.com [youtube.com]

- 14. portlandpress.com [portlandpress.com]

- 15. academic.oup.com [academic.oup.com]

- 16. X-Ray Crystallography - Refinement [my.yetnet.ch]

An In-depth Toxicological and Ecotoxicological Profile of 4,4'-Dithiodimorpholine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4'-Dithiodimorpholine (DTDM) is a chemical compound primarily utilized in the rubber industry as a vulcanizing agent and sulfur donor.[1][2] Its function is critical in enhancing the mechanical properties of rubber products by facilitating the formation of sulfur cross-links.[3] However, its potential for human and environmental exposure necessitates a thorough understanding of its toxicological and ecotoxicological profile. This document provides a comprehensive overview of the known hazards of DTDM, summarizing quantitative toxicity data, detailing relevant experimental methodologies, and visualizing key assessment workflows. The findings indicate that while DTDM has low acute oral toxicity, it presents risks related to skin sensitization, respiratory irritation, and potential organ damage with chronic exposure.[1][4] Furthermore, it is classified as toxic to aquatic life with the potential for long-lasting effects.[1][4]

Toxicological Profile

The toxicological profile of this compound indicates potential health risks upon exposure through various routes, including ingestion, inhalation, and dermal contact.[1]

Acute Toxicity

Acute toxicity studies reveal that DTDM is harmful if ingested or inhaled.[1] The lethal dose (LD50) and lethal concentration (LC50) values from studies on rodents are summarized in the table below. Effects reported at lethal doses include liver and kidney injury.[5]

Chronic Toxicity

Prolonged or repeated exposure to DTDM can lead to more severe health effects.[1] High-dose feeding studies in rats have resulted in anemia and changes to the liver.[5] A long-term oral study in rats indicated toxic effects on the brain and liver, including impaired liver function and enzyme inhibition.[6] Chronic inhalation exposure in rats was associated with eye irritation.[6]

Skin and Eye Irritation

Direct contact with DTDM can cause skin and eye irritation.[1] Skin exposure may lead to redness, discomfort, and dermatitis with repeated contact.[1] While one study in rabbits found it to be non-irritating to the skin, another patch test with human volunteers described it as irritating.[5] Eye contact may result in irritation, pain, and potential damage to the cornea.[1]

Sensitization

DTDM is recognized as a skin sensitizer (B1316253).[4][7] Repeated exposure can lead to allergic skin reactions (dermatitis).[1] It is identified as a rubber sensitizer, and patch testing can confirm a contact allergy.[7][8]

Genotoxicity

Based on available data, this compound is not considered to be mutagenic.[5]

Reproductive and Developmental Toxicity

Developmental toxicity studies have shown that at doses that are also toxic to the mother animal, DTDM can cause a decrease in fetal viability and body weight, along with a minor increase in the incidence of malformed fetuses.[5]

Quantitative Toxicological Data

The following table summarizes the key quantitative data from acute and sub-chronic toxicity studies.

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LD50 | Oral | Rat | 4300 mg/kg | Details not reported other than lethal dose value. | [6] |

| LD50 | Oral | Mouse | 1660 mg/kg | Details not reported other than lethal dose value. | [6] |

| LC50 | Inhalation | Mouse | 1624 mg/m³/4h | Details not reported other than lethal dose value. | [5][6] |

| LD50 | Intraperitoneal | Mouse | 50 mg/kg | Details not reported other than lethal dose value. | [6] |

| LD50 | Intravenous | Mouse | 100 mg/kg | Details not reported other than lethal dose value. | [6] |

| TDLo | Oral | Rat | 5375 mg/kg/43W-I | Brain and Coverings, Liver function tests impaired, Enzyme inhibition. | [6] |

| TCLo | Inhalation | Rat | 200 mg/m³/24H/17W-C | Sense Organs and Special Senses (Eye). | [6] |

LD50: Lethal Dose, 50% kill; LC50: Lethal Concentration, 50% kill; TDLo: Lowest published toxic dose; TCLo: Lowest published toxic concentration.

Ecotoxicological Profile

DTDM is known to be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1]

Aquatic Toxicity

The compound is classified as toxic to aquatic life with long-lasting effects.[4] Its release into water bodies can interfere with the growth and survival of fish, invertebrates, and other aquatic life.[1]

Persistence and Degradability

DTDM is not readily biodegradable and may persist in soil and water, contributing to long-term contamination if not handled properly.[1] However, a QSAR prediction model suggests an ultimate degradation half-life of 15 days.[9]

Bioaccumulation Potential

Due to its low water solubility (215 mg/L at 20.2°C) and a Log Pow of 2.67, DTDM has the potential to bioaccumulate in aquatic organisms.[1][2][10] This poses a risk to ecosystems.[1]

Quantitative Ecotoxicological Data